molecular formula C6H9N3O3S2 B8703494 N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide

N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide

Cat. No. B8703494
M. Wt: 235.3 g/mol
InChI Key: LXASOSGTNFQNER-UHFFFAOYSA-N
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Patent
US07838675B2

Procedure details

A solution of N-{5-[(tert-butylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide (1.1 g) in TFA (10 ml) was stirred at room temperature for 3 d. The mixture was evaporated, redissolved in TFA (10 ml) and stirred for a further 1 d. On evaporation the resulting oil was azeotroped with DCM (×2) and triturated with Et2O to give the subtitle compound as a beige solid. Yield 0.7 g.
Name
N-{5-[(tert-butylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[S:13][C:12]([NH:14][C:15](=[O:17])[CH3:16])=[N:11][C:10]=1[CH3:18])(=[O:8])=[O:7])(C)(C)C>C(O)(C(F)(F)F)=O>[NH2:5][S:6]([C:9]1[S:13][C:12]([NH:14][C:15](=[O:17])[CH3:16])=[N:11][C:10]=1[CH3:18])(=[O:7])=[O:8]

Inputs

Step One
Name
N-{5-[(tert-butylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=C(N=C(S1)NC(C)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further 1 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in TFA (10 ml)
CUSTOM
Type
CUSTOM
Details
On evaporation the resulting oil
CUSTOM
Type
CUSTOM
Details
was azeotroped with DCM (×2)
CUSTOM
Type
CUSTOM
Details
triturated with Et2O

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
NS(=O)(=O)C1=C(N=C(S1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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